2,5-Dioxopyrrolidin-1-yl 2,2-difluorocyclopropanecarboxylate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2,2-difluorocyclopropanecarboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with two fluorine atoms, which imparts significant chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2,2-difluorocyclopropanecarboxylate typically involves the reaction of 2,2-difluorocyclopropanecarboxylic acid with 2,5-dioxopyrrolidin-1-yl ester. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2,2-difluorocyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2,2-difluorocyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2,2-difluorocyclopropanecarboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s fluorinated cyclopropane ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 2,2-dichlorocyclopropanecarboxylate
- 2,5-Dioxopyrrolidin-1-yl 2,2-dibromocyclopropanecarboxylate
- 2,5-Dioxopyrrolidin-1-yl 2,2-diiodocyclopropanecarboxylate
Uniqueness
Compared to its analogs, 2,5-Dioxopyrrolidin-1-yl 2,2-difluorocyclopropanecarboxylate exhibits enhanced chemical stability and reactivity due to the presence of fluorine atoms. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2-difluorocyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO4/c9-8(10)3-4(8)7(14)15-11-5(12)1-2-6(11)13/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLVARJVHYCJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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